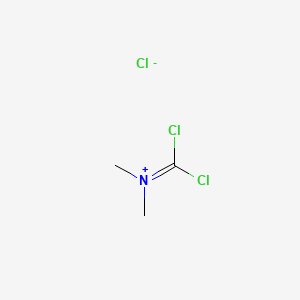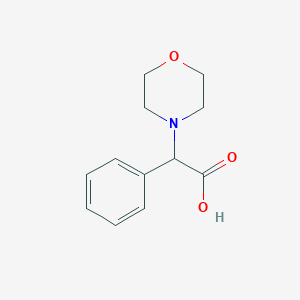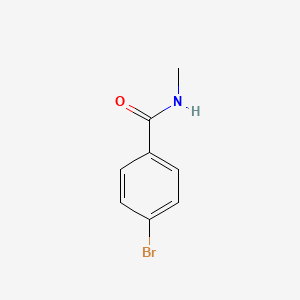
4-ブロモ-N-メチルベンザミド
概要
説明
4-Bromo-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzamide, where a bromine atom is substituted at the fourth position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
科学的研究の応用
4-Bromo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that similar compounds, such as n-methylbenzamide, are potent inhibitors of phosphodiesterase 10a (pde10a) . PDE10A is an enzyme that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it can be hypothesized that 4-bromo-n-methylbenzamide may also act as an inhibitor of pde10a . Inhibition of PDE10A would prevent the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration .
Biochemical Pathways
As a potential inhibitor of pde10a, it could impact the cyclic nucleotide signaling pathway . This pathway plays a key role in various physiological processes, including neural signaling and inflammation .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its adme properties . The calculated lipophilicity (Log Po/w) of 4-Bromo-N-methylbenzamide is 1.98 , suggesting that it may have good membrane permeability, which could influence its absorption and distribution .
Result of Action
As a potential inhibitor of pde10a, it could lead to an increase in the intracellular concentration of cyclic nucleotides . This could potentially modulate various cellular processes, including neural signaling and inflammation .
生化学分析
Biochemical Properties
It is known that benzamides can interact with various enzymes and proteins The bromine atom in 4-Bromo-n-methylbenzamide could potentially enhance these interactions due to its electronegativity and size
Cellular Effects
Benzamides have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of 4-Bromo-n-methylbenzamide in animal models . This includes data on threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is possible that it could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylbenzamide typically involves the bromination of N-methylbenzamide. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the amide group.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-N-methylbenzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted benzamides.
Reduction: 4-Bromo-N-methylbenzylamine.
Oxidation: 4-Bromo-N-methylbenzoic acid.
類似化合物との比較
- 4-Bromo-N-butylbenzamide
- 4-Bromo-N-ethylbenzamide
- 4-Bromo-N-methylbenzoic acid
Comparison: 4-Bromo-N-methylbenzamide is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity. These differences can be leveraged to tailor its use in specific applications, making it a versatile compound in research and industry.
特性
IUPAC Name |
4-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCFWNVWQTYPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950142 | |
| Record name | 4-Bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27466-83-7 | |
| Record name | Benzamide, 4-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027466837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

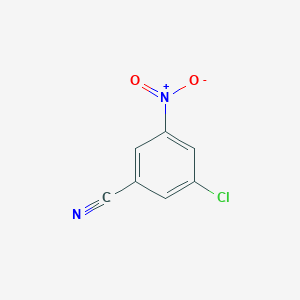
![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)



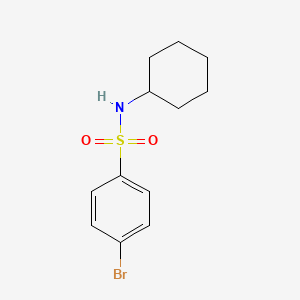

![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)
